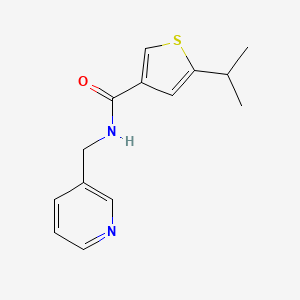![molecular formula C17H16BrNO B5173419 1-(4-bromophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5173419.png)
1-(4-bromophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one, also known as BRDMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one is not well understood. However, studies have suggested that 1-(4-bromophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one may exert its biological activity by inhibiting the activity of enzymes involved in various cellular processes.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have suggested that 1-(4-bromophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation. In addition, 1-(4-bromophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one has been shown to exhibit antifungal and antibacterial activities. However, the exact mechanism of these activities is not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-bromophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize, and its chemical structure can be easily modified to yield various analogs with different biological activities. However, one of the limitations is that the exact mechanism of action of 1-(4-bromophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one is not well understood, which makes it difficult to design experiments to elucidate its biological activity.
Direcciones Futuras
There are several future directions for the study of 1-(4-bromophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one. One direction is to elucidate the mechanism of action of 1-(4-bromophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one and its analogs to gain a better understanding of their biological activity. Another direction is to explore the potential applications of 1-(4-bromophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one in other fields, such as material science and organic synthesis. Finally, further studies are needed to evaluate the safety and efficacy of 1-(4-bromophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one and its analogs for use in medicinal chemistry.
Métodos De Síntesis
1-(4-bromophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one can be synthesized using various methods, including the Claisen-Schmidt condensation reaction. The reaction involves the reaction of 4-bromobenzaldehyde with 3,4-dimethylaniline in the presence of a base such as sodium hydroxide. The product is then treated with propionyl chloride to yield 1-(4-bromophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-(4-bromophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one has been shown to exhibit anticancer, antifungal, and antibacterial activities. In material science, 1-(4-bromophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one has been utilized as a building block for the synthesis of various functional materials. In organic synthesis, 1-(4-bromophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one has been used as a key intermediate in the synthesis of various compounds.
Propiedades
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(3,4-dimethylanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO/c1-12-3-8-16(11-13(12)2)19-10-9-17(20)14-4-6-15(18)7-5-14/h3-11,19H,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLPNZUFXQPINM-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


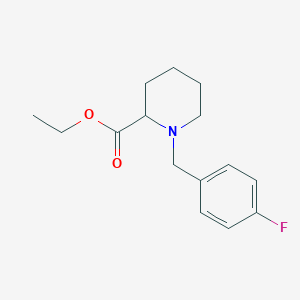
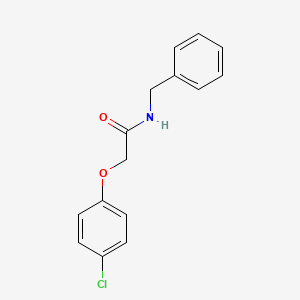
![methyl 2-mercapto-1-methyl-4-oxo-7-(2-thienyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5173365.png)
![2-phenoxyethyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B5173370.png)
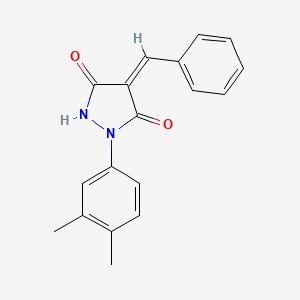
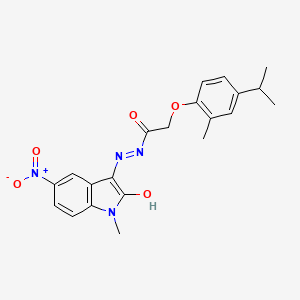
![N-[5-(aminosulfonyl)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B5173407.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B5173412.png)

![N,N-dimethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine](/img/structure/B5173421.png)
![N-ethyl-2-{3-[3-(4-methoxy-2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5173422.png)
![3-{[(2-isopropoxyethyl)amino]methyl}-N,8-dimethyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5173425.png)
